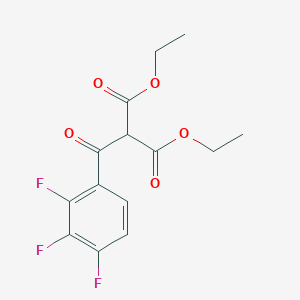
Diethyl (2,3,4-trifluorobenzoyl)malonate
Description
Diethyl (2,3,4-trifluorobenzoyl)malonate is a fluorinated malonate ester with a benzoyl group substituted with three fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring. This derivative features an aminomethylene bridge between the trifluorophenyl group and the malonate core, which distinguishes it from simpler benzoyl-substituted malonates. Its ChemSpider ID is 1718597, and it has diverse synonyms, including 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate .
Properties
Molecular Formula |
C14H13F3O5 |
|---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
diethyl 2-(2,3,4-trifluorobenzoyl)propanedioate |
InChI |
InChI=1S/C14H13F3O5/c1-3-21-13(19)9(14(20)22-4-2)12(18)7-5-6-8(15)11(17)10(7)16/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
YHUWZVIOEQHFGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C(=C(C=C1)F)F)F)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs. Chlorine Substituents :
Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks. For example, Diethyl (3,4-dichlorophenyl)malonate (C₁₃H₁₄Cl₂O₄, molecular weight 305.16 g/mol, ) features chlorine atoms, which are less electronegative than fluorine but still deactivate the aromatic ring. This reduces the compound’s reactivity in electrophilic substitutions compared to fluorinated analogs .
Structural Diversity
- Aromatic vs. Aliphatic Substitutions: Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate (C₂₁H₂₂I₂O₆, molecular weight 623.95 g/mol, ) incorporates iodine and methoxyphenoxy groups, increasing steric bulk and altering lipophilicity compared to the trifluorophenyl derivative .
Nucleophilic Additions and Cycloadditions
- Copper-Catalyzed Arylation : Diethyl malonate undergoes copper-catalyzed coupling with aryl iodides to form α-aryl malonates (). Fluorinated derivatives like the target compound may exhibit enhanced reactivity due to electron-deficient aromatic rings .
- Dipolar Cycloadditions : highlights diethyl 2-(pyridin-2-ylmethylene)malonate’s reactivity with arynes to form heterocycles. The trifluorophenyl group in the target compound could similarly participate in [3+2] annulations, leveraging fluorine’s electronic effects .
Hydrogen Bonding and Crystal Packing
- Intermolecular Interactions: describes weak C–H···O hydrogen bonds in Diethyl 2-{(dibenzylamino)[4-(trifluoromethyl)phenyl]methyl}malonate, stabilizing its crystal structure. The trifluorophenyl group in the target compound may enhance such interactions .
Data Table: Key Malonate Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


